
7-Hydroxy-3,3-dimethylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-3,3-dimethylindolin-2-one is a compound belonging to the oxindole family, characterized by a hydroxy group at the 7th position and two methyl groups at the 3rd position of the indolin-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,3-dimethylindolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin derivatives with suitable nucleophiles. For instance, the reaction of 7-hydroxyisatin with dimethylamine under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the oxindole core to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxy group or the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of 7-oxo-3,3-dimethylindolin-2-one.
Reduction: Formation of 7-hydroxy-3,3-dimethylindoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Hydroxy-3,3-dimethylindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The compound can bind to the active site of these enzymes, thereby blocking their activity and leading to downstream effects such as apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
5,7-Dibromo-3,3-dimethylindolin-2-one: Similar structure but with bromine atoms at the 5th and 7th positions.
3-Hydroxy-3-methylindolin-2-one: Lacks the second methyl group at the 3rd position.
3,3-Dimethylindolin-2-one: Lacks the hydroxy group at the 7th position.
Uniqueness: 7-Hydroxy-3,3-dimethylindolin-2-one is unique due to the presence of both the hydroxy group and the two methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
7-hydroxy-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-10(2)6-4-3-5-7(12)8(6)11-9(10)13/h3-5,12H,1-2H3,(H,11,13) |
Clé InChI |
OAHKNTGVVFWRJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC=C2)O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


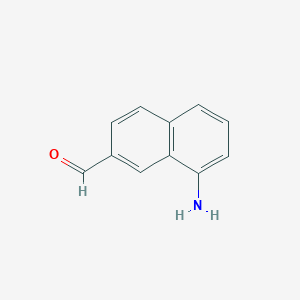
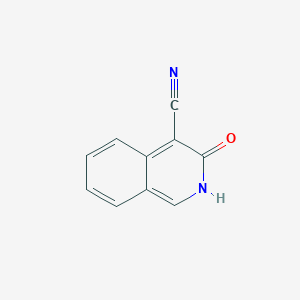
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
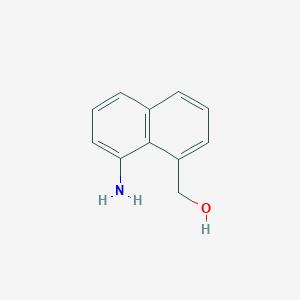
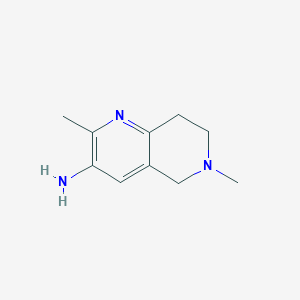
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
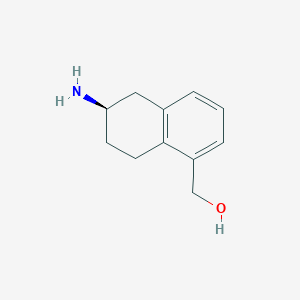
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)
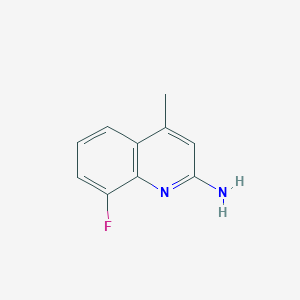
![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)

![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)


